Biological Activity Benchmarking Against the PHGDH Inhibitor CBR-5884
No direct head-to-head comparison is available. The structurally related compound CBR-5884 (CAS 681159-27-3), which bears an additional 4-cyanosulfanyl group, inhibits 3-phosphoglycerate dehydrogenase (PHGDH) with an IC₅₀ of 33 µM in a noncompetitive manner and selectively inhibits de novo serine synthesis in cancer cells [1]. There are no published bioactivity data for the target compound in this or any other assay. Based on the established SAR for this chemotype, the absence of the 4-cyanosulfanyl substituent is predicted to abolish PHGDH inhibitory activity.
| Evidence Dimension | PHGDH Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No data available (predicted inactive) |
| Comparator Or Baseline | CBR-5884 (CAS 681159-27-3): IC₅₀ = 33 µM |
| Quantified Difference | Not quantifiable; structural analog is active while target compound lacks the essential pharmacophore. |
| Conditions | In vitro PHGDH enzymatic assay (Mullarky et al., 2016) |
Why This Matters
This information is critical for procurement: the target compound is not a suitable substitute for CBR-5884 in PHGDH-targeting studies, which defines its distinct application space as a non-bioactive control or synthetic intermediate.
- [1] Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proc. Natl. Acad. Sci. USA, 113(7), 1778-1783. View Source
